Verosudil Hydrochloride

Catalog No.
S546704
CAS No.
1414854-44-6
M.F
C17H18ClN3O2S
M. Wt
363.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verosudil Hydrochloride

CAS Number

1414854-44-6

Product Name

Verosudil Hydrochloride

IUPAC Name

2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide;hydrochloride

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

FUBBJNODZIIYHW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Verosudil hydrochloride

Canonical SMILES

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl

The exact mass of the compound Verosudil hydrochloride is 363.0808 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Verosudil Hydrochloride (also known as AMA0076 or AR-12286) is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). [REFS-1, REFS-2] It demonstrates equivalent, high-potency inhibition against both ROCK1 and ROCK2 isoforms (Ki = 2 nM for both). [2] Developed primarily for ophthalmic applications such as glaucoma, its mechanism of action involves increasing the outflow of aqueous humor to reduce intraocular pressure (IOP). [REFS-1, REFS-2] The hydrochloride salt form is specifically utilized to enhance physicochemical properties relevant to formulation and handling.

While other ROCK inhibitors like Y-27632 and Fasudil are commercially available, they are not direct substitutes for Verosudil Hydrochloride in many applications. [1] Differences in in-vivo efficacy, particularly in ocular models, and side effect profiles such as hyperemia (redness) distinguish Verosudil from common alternatives like Y-39983. [2] Furthermore, the specific selection of the hydrochloride salt is a critical formulation decision aimed at optimizing aqueous solubility and stability, properties that are not guaranteed with the free base or alternative salt forms. For research involving topical ophthalmic formulations or requiring maximal in-vivo potency for IOP reduction, these differences in biological performance and chemical formulation make Verosudil Hydrochloride a distinct procurement choice. [2]

High In-Vitro Potency for ROCK1 and ROCK2 Inhibition

Verosudil demonstrates potent, single-digit nanomolar inhibitory activity against both key ROCK isoforms, with a reported Ki of 2 nM for both ROCK1 and ROCK2. [1] This is significantly more potent than other widely used ROCK inhibitors such as Fasudil, which has an IC50 of 0.73 µM (730 nM) for ROCK1, and is more comparable to other high-potency research compounds. This high on-target potency allows for the use of lower concentrations in cellular assays to achieve effective ROCK pathway inhibition.

Evidence DimensionInhibitory Potency (Ki or IC50)
Target Compound DataKi = 2 nM (ROCK1), 2 nM (ROCK2) [<a href="https://www.liebertpub.com/doi/full/10.1089/jop.2017.0023" target="_blank">1</a>]
Comparator Or BaselineFasudil: IC50 = 730 nM (ROCK1)
Quantified DifferenceOver 300-fold higher potency than Fasudil based on Ki vs. IC50 values
ConditionsIn vitro kinase inhibition assays

Higher potency reduces the amount of compound needed for experiments, lowers potential off-target effects, and provides a clearer structure-activity relationship in screening programs.

Superior In-Vivo Efficacy in Ocular Hypertension Models Compared to Standard Treatments

In a head-to-head comparison using an acute hypertensive rabbit model, Verosudil (AMA0076) was significantly more potent at preventing the elevation of intraocular pressure (IOP) than the widely used glaucoma treatments latanoprost and bimatoprost. [1] While both Verosudil and the comparator ROCK inhibitor Y-39983 provided equivalent IOP control in normotensive rabbits, Verosudil demonstrated a clear advantage in the hypertensive model over prostaglandin analogues. [1]

Evidence DimensionPrevention of Induced Intraocular Pressure (IOP) Elevation
Target Compound DataSignificantly more potent in preventing IOP elevation [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>]
Comparator Or BaselineLatanoprost and Bimatoprost [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>]
Quantified DifferenceStatistically significant (P < 0.0001) superior potency compared to latanoprost and bimatoprost in the model [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>]
ConditionsTopical administration in an acute hypertensive rabbit model

For researchers studying glaucoma or screening for compounds with high in-vivo efficacy, this evidence demonstrates that Verosudil provides a more robust effect on IOP than established, clinically relevant comparators.

Reduced Hyperemia Side Effect Profile Compared to Other ROCK Inhibitors

A critical drawback of many topical ROCK inhibitors is the induction of conjunctival hyperemia (ocular redness). In a direct comparison in rabbits, the degree of hyperemia was significantly lower in animals treated with Verosudil (AMA0076) than in those treated with the comparator ROCK inhibitor Y-39983. [1] This indicates a better local tolerance profile, which is a key differentiator for in-vivo studies and preclinical development.

Evidence DimensionDegree of Ocular Hyperemia
Target Compound DataSignificantly lower hyperemia score [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>]
Comparator Or BaselineY-39983 (ROCK inhibitor) [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>]
Quantified DifferenceStatistically significant reduction in hyperemia compared to Y-39983 [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>]
ConditionsTopical administration to New Zealand White rabbits

This improved tolerability profile makes Verosudil a more suitable candidate for chronic in-vivo studies, reducing confounding inflammatory responses and improving animal welfare.

Formulated as Hydrochloride Salt for Improved Handling and Solubility

Verosudil is supplied as a hydrochloride salt (CAS 1414854-44-6). [1] Salt formation is a standard pharmaceutical and chemical development strategy to improve the aqueous solubility, stability, and handling characteristics of a parent compound (free base, CAS 1414854-42-4). For researchers preparing aqueous stock solutions for cell culture or formulations for in-vivo administration, procuring the hydrochloride salt avoids potential solubility and pH-related issues that can arise with the free base, ensuring more consistent and reproducible results.

Evidence DimensionPhysicochemical Form
Target Compound DataHydrochloride salt
Comparator Or BaselineVerosudil free base
Quantified DifferenceQualitative improvement in aqueous solubility and handling typical of HCl salts
ConditionsPreparation of aqueous solutions for research use

Procuring the hydrochloride salt simplifies experimental workflows by providing a form with more reliable aqueous solubility and stability, reducing variability in biological assays and in-vivo studies.

High-Efficacy In-Vivo Studies for Glaucoma and Ocular Hypertension

For preclinical studies requiring robust reduction of intraocular pressure, Verosudil Hydrochloride is a primary choice. Its demonstrated superiority over standard prostaglandin analogues in hypertensive models and its favorable local tolerance profile with reduced hyperemia make it ideal for efficacy and safety studies where maximal therapeutic effect and minimal side effects are critical. [1]

Development of Novel Ophthalmic Formulations

As a well-characterized hydrochloride salt, this compound is suited for use as a reference standard or active ingredient in formulation development. Its established potency and in-vivo performance provide a strong benchmark for assessing novel drug delivery systems aimed at treating ocular diseases. [1]

High-Potency Cellular Assays Targeting the ROCK Pathway

Due to its 2 nM potency against ROCK1/ROCK2, Verosudil Hydrochloride is an excellent tool for cell-based assays investigating the ROCK signaling pathway. Its high potency allows researchers to use minimal concentrations, thereby reducing the risk of off-target effects and ensuring that observed phenotypes are directly attributable to ROCK inhibition. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

363.0808257 Da

Monoisotopic Mass

363.0808257 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S47W900F0N

Dates

Last modified: 07-15-2023
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
2: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Dec;29(10):697-735. PubMed PMID: 18200333.

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